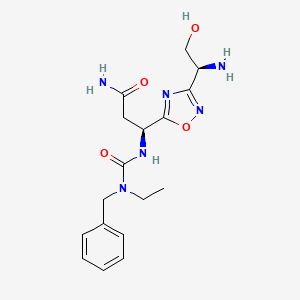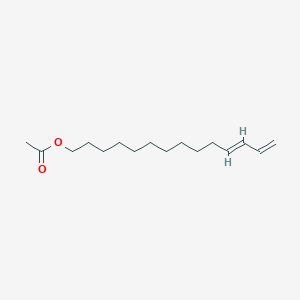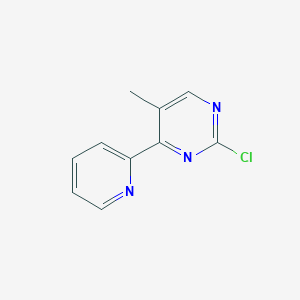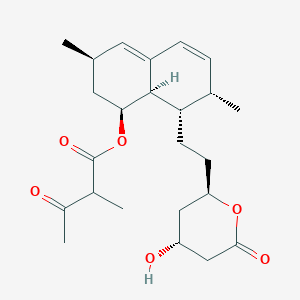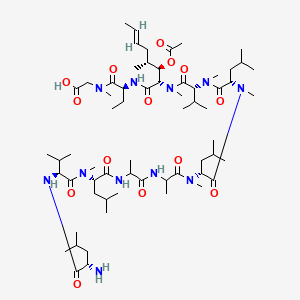
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is a derivative of cyclosporin, a well-known immunosuppressant drug used to prevent organ transplant rejection. This compound is an impurity of cyclosporin and has a complex molecular structure with the formula C63H113N11O14 and a molecular weight of 1248.637 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves macrolactonization reactions, which are commonly used in the synthesis of natural and biologically active compounds . These reactions typically involve the activation of terminal functional groups in a seco acid. The process may include the use of reagents such as bis(2-oxo-3-oxazolidynyl)phosphonium chloride (BOP-Cl), diethyl azodicarbonate (DEAD), and pyridinium chlorochromate (PCC) under specific conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role as an impurity in cyclosporin and its effects on biological systems.
Medicine: Investigated for its potential immunosuppressive properties and its role in preventing organ transplant rejection.
Industry: Utilized in the development of new immunosuppressive drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves inhibition of the calcineurin phosphatase pathway, similar to cyclosporin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response and reducing the risk of organ transplant rejection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclosporin: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mTOR pathway.
Uniqueness
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is unique due to its specific molecular structure and its role as an impurity in cyclosporin
Propriétés
Formule moléculaire |
C63H113N11O14 |
|---|---|
Poids moléculaire |
1248.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C63H113N11O14/c1-25-27-28-40(15)53(88-43(18)75)52(57(81)67-45(26-2)59(83)69(19)33-49(76)77)74(24)63(87)51(39(13)14)73(23)61(85)48(32-37(9)10)72(22)60(84)47(31-36(7)8)71(21)58(82)42(17)66-54(78)41(16)65-56(80)46(30-35(5)6)70(20)62(86)50(38(11)12)68-55(79)44(64)29-34(3)4/h25,27,34-42,44-48,50-53H,26,28-33,64H2,1-24H3,(H,65,80)(H,66,78)(H,67,81)(H,68,79)(H,76,77)/b27-25+/t40-,41?,42?,44+,45+,46+,47-,48+,50+,51-,52+,53-/m1/s1 |
Clé InChI |
IQYHIQBRILETOI-SYNWMZGSSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N(C)CC(=O)O)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C(=O)N(C)CC(=O)O)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


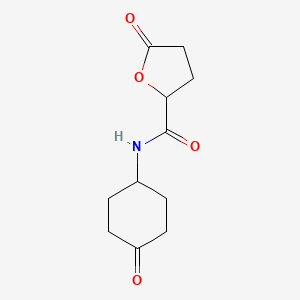
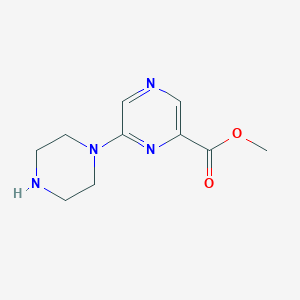


![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)

